An In-depth Technical Guide to the Structure-Activity Relationship of FabH-IN-1 and its Analogs
An In-depth Technical Guide to the Structure-Activity Relationship of FabH-IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of FabH-IN-1, a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). FabH is a crucial enzyme in the fatty acid biosynthesis II (FASII) pathway, making it an attractive target for the development of novel antibacterial agents. This document details the quantitative inhibitory and antibacterial data, the experimental protocols used for their determination, and visual representations of the underlying biological and experimental frameworks.
Core Structure and SAR Summary
FabH-IN-1 belongs to a class of thiazole-substituted arylamine derivatives. The core scaffold consists of a central thiazole ring linked to an arylamine moiety. Structure-activity relationship studies on this series of compounds have revealed key structural features that govern their inhibitory potency against FabH and their antibacterial activity.
The primary research, "A combine approach of chemical synthesis, biological evaluation and structural dynamics studies revealed thiazole substituted arylamine derivatives as potent FabH enzyme inhibitors"[1], explored a series of analogs to elucidate these relationships. The key findings from the SAR studies are summarized below and the corresponding data is presented in the subsequent tables.
Quantitative Data Summary
The inhibitory activity of FabH-IN-1 and its analogs was quantified by determining their half-maximal inhibitory concentration (IC50) against E. coli FabH. Their antibacterial efficacy was assessed by measuring the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
FabH Inhibitory Activity (IC50)
| Compound | Structure | E. coli FabH IC50 (µM) |
| FabH-IN-1 (3f) | 4-((4-(4-methoxyphenyl)thiazol-2-yl)amino)phenol | 5.2 ± 0.2 |
| 3a | N-(4-(p-tolyl)thiazol-2-yl)aniline | 15.8 ± 0.5 |
| 3b | 4-((4-(p-tolyl)thiazol-2-yl)amino)phenol | 8.1 ± 0.3 |
| 3c | 4-methoxy-N-(4-(p-tolyl)thiazol-2-yl)aniline | 10.5 ± 0.4 |
| 3d | 4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenol | 6.5 ± 0.2 |
| 3e | N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methoxyaniline | 9.2 ± 0.3 |
| 3g | N-(4-(4-methoxyphenyl)thiazol-2-yl)aniline | 12.3 ± 0.4 |
| 3h | 4-methoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)aniline | 10.1 ± 0.3 |
Data extracted from Ahmad et al., Bioorganic Chemistry, 2020, 105, 104426.[1]
Antibacterial Activity (MIC)
| Compound | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. coli MIC (µg/mL) |
| FabH-IN-1 (3f) | 9.6 ± 0.4 | 11.6 ± 0.4 | 15.6 ± 0.4 | 11.6 ± 0.4 |
| 3a | >50 | >50 | >50 | >50 |
| 3b | 20.3 ± 0.8 | 25.0 ± 1.0 | 30.1 ± 1.2 | 28.4 ± 1.1 |
| 3c | 28.7 ± 1.1 | 33.2 ± 1.3 | 35.8 ± 1.4 | 31.5 ± 1.2 |
| 3d | 15.4 ± 0.6 | 18.9 ± 0.7 | 22.3 ± 0.9 | 19.8 ± 0.8 |
| 3e | 22.1 ± 0.9 | 26.5 ± 1.1 | 29.8 ± 1.2 | 25.3 ± 1.0 |
| 3g | >50 | >50 | >50 | >50 |
| 3h | 30.5 ± 1.2 | 34.1 ± 1.4 | 38.2 ± 1.5 | 32.7 ± 1.3 |
Data extracted from Ahmad et al., Bioorganic Chemistry, 2020, 105, 104426.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR study of FabH-IN-1 and its analogs.
General Synthesis of Thiazole Substituted Arylamine Derivatives (3a-h)
The synthesis of the target compounds was achieved via a Palladium-catalyzed Buchwald-Hartwig amination reaction.[1]
Materials:
-
Appropriately substituted 2-bromo-4-arylthiazole
-
Appropriately substituted aniline
-
Pd-PEPPSI-IPr or Pd-PEPPSI-IPent catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
A mixture of the substituted 2-bromo-4-arylthiazole (1.0 equiv.), the corresponding aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) was taken in a flame-dried Schlenk tube.
-
The tube was evacuated and backfilled with argon three times.
-
Anhydrous toluene was added, followed by the addition of the Pd-PEPPSI catalyst (2 mol%).
-
The reaction mixture was stirred at 100 °C for 12-24 hours under an argon atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate.
-
The organic layer was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired thiazole-substituted arylamine derivative.
E. coli FabH Inhibition Assay
The inhibitory activity of the synthesized compounds against E. coli FabH was determined using a spectrophotometric assay that measures the decrease in NADH concentration.
Materials:
-
Purified E. coli FabH enzyme
-
Acetyl-CoA
-
Malonyl-ACP
-
NADH
-
Crotonyl-CoA
-
Enoyl-ACP reductase (FabI)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test compounds dissolved in DMSO
Procedure:
-
The assay was performed in a 96-well plate format.
-
The reaction mixture contained assay buffer, NADH, malonyl-ACP, and FabI.
-
The test compound, at various concentrations, was added to the wells and pre-incubated with the FabH enzyme for 10 minutes at 37 °C.
-
The reaction was initiated by the addition of acetyl-CoA and crotonyl-CoA.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored kinetically for 15 minutes using a plate reader.
-
The initial reaction rates were calculated from the linear portion of the curve.
-
The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the compounds was evaluated by determining the MIC values using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
Procedure:
-
A serial two-fold dilution of each test compound was prepared in MHB in a 96-well plate.
-
Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
An equal volume of the bacterial suspension was added to each well of the microtiter plate.
-
The plates were incubated at 37 °C for 18-24 hours.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Visualizations
Fatty Acid Biosynthesis (FASII) Pathway and FabH Role
Caption: Role of FabH in the bacterial fatty acid biosynthesis (FASII) pathway.
Experimental Workflow for SAR Studies
Caption: Workflow for the structure-activity relationship (SAR) studies of FabH inhibitors.
Logical Relationship of Key Findings
Caption: Logical relationship between chemical structure and biological activity.
